molecular formula C6H4Cl2N2O2 B1321495 2,6-Dichloro-4-methyl-3-nitropyridine CAS No. 60010-03-9

2,6-Dichloro-4-methyl-3-nitropyridine

Cat. No. B1321495
CAS RN: 60010-03-9
M. Wt: 207.01 g/mol
InChI Key: CMJNIYUZFQWYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-Dichloro-4-methyl-3-nitropyridine is a pyridine derivative that is of interest in various chemical research areas due to its potential applications in synthesis and material science. While the provided papers do not directly discuss 2,6-Dichloro-4-methyl-3-nitropyridine, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related nitropyridine compounds often involves multi-step reactions including substitution, nitration, and ammoniation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, with the structure confirmed by various spectroscopic methods . Similarly, 2-amino-3-nitropyridine-6-methoxy was obtained from 2,6-Dichloropyridine, indicating that dichloropyridine derivatives can be precursors for amino-nitropyridine compounds . These methods could potentially be adapted for the synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The structure and spectroscopic behavior of other adducts, such as the one formed by 3-methylpyridine with 2,6-dichloro-4-nitrophenol, were also determined by X-ray diffraction, highlighting short N-H-O hydrogen bridges . These studies suggest that 2,6-Dichloro-4-methyl-3-nitropyridine may also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of nitropyridine compounds can be influenced by their substituents. For instance, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating its utility in constructing complex molecules . Autohetarylation reactions, as observed with 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine, indicate that nitropyridines can undergo unexpected transformations in the presence of bases . These findings suggest that 2,6-Dichloro-4-methyl-3-nitropyridine could participate in a variety of chemical reactions, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives have been extensively studied. Investigations into compounds such as 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine have included analyses of molecular structures, vibrational wavenumbers, NBO, and NMR chemical shifts . These studies provide insights into the stability, charge delocalization, and reactive sites of the molecules. The effects of solvents on the emission spectra of these compounds have also been explored, which could be relevant for understanding the properties of 2,6-Dichloro-4-methyl-3-nitropyridine .

Scientific Research Applications

Structural Analysis and Spectroscopic Behavior

Research has focused on analyzing the structure of chemical compounds related to 2,6-Dichloro-4-methyl-3-nitropyridine. For instance, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using X-ray diffraction, revealing insights into hydrogen bridge formation and proton transfer mechanisms (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993). Another study synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and examined its structure using X-ray analysis, contributing to the understanding of molecular interactions in similar chemical compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).

Molecular Structure and Spectroscopic Analyses

Studies have explored the molecular structures, vibrational wavenumbers, and electronic properties of compounds closely related to 2,6-Dichloro-4-methyl-3-nitropyridine. This includes investigations into their molecular electrostatic potentials and NMR chemical shifts, providing a deeper understanding of their reactivity and stability (Velraj, Soundharam, & Sridevi, 2015). Another study examined the conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine, revealing insights into charge transfer and molecular stability (Balachandran, Lakshmi, & Janaki, 2012).

Reactivity and Chemical Synthesis

Safety And Hazards

The compound is associated with several hazard statements: H315, H317, H319, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2,6-dichloro-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJNIYUZFQWYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619253
Record name 2,6-Dichloro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methyl-3-nitropyridine

CAS RN

60010-03-9
Record name 2,6-Dichloro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-methyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dichloro-4-methylpyridine (1 g, 6.17 mmol) in trifluoroacetic acid anhydride (5 mL, 35.4 mmol) cooled down to 0° C. was added dropwise nitric acid (0.579 mL, 12.96 mmol) into it. The resulting solution was stirred at RT for 18 hr. The reaction mixture was added slowly to a chilled solution of sodium metabisulfite (1.183 g, 6.17 mmol) in water (8 mL) and stirred at RT for 2 hr. The reaction mixture was neutralized to pH 7 using 8N NaOH solution and extracted twice with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to afford the title product (1.187 g, 5.73 mmol, 93% yield) as white solid. tR: 1.07 min (LC-MS 2); ESI-MS: 208 [M+H]+ (LC-MS 2); 1H NMR (400 MHz, DMSO-d6) δ ppm 2.39 (s, 3H) 7.90 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.579 mL
Type
reactant
Reaction Step Two
Quantity
1.183 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.